1-Cyclopropyl-4-fluorobenzene

Lipophilicity Physicochemical Properties Drug Design

1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9), also known as p-fluorophenylcyclopropane, is a fluorinated aromatic building block featuring a para-fluoro substituent on a phenyl ring attached to a cyclopropyl group (molecular formula C₉H₉F, molecular weight 136.17 g/mol). The compound serves as a versatile small molecule scaffold in organic synthesis and medicinal chemistry, where the combination of the strained cyclopropyl ring and the electron-withdrawing fluorine atom provides distinct physicochemical properties.

Molecular Formula C9H9F
Molecular Weight 136.17 g/mol
CAS No. 18511-60-9
Cat. No. B180297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-fluorobenzene
CAS18511-60-9
Molecular FormulaC9H9F
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)F
InChIInChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
InChIKeyZDBHNCUQFBFMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9): A Fluorinated Cyclopropyl-Aromatic Building Block for Drug Discovery and Chemical Synthesis


1-Cyclopropyl-4-fluorobenzene (CAS 18511-60-9), also known as p-fluorophenylcyclopropane, is a fluorinated aromatic building block featuring a para-fluoro substituent on a phenyl ring attached to a cyclopropyl group (molecular formula C₉H₉F, molecular weight 136.17 g/mol) . The compound serves as a versatile small molecule scaffold in organic synthesis and medicinal chemistry, where the combination of the strained cyclopropyl ring and the electron-withdrawing fluorine atom provides distinct physicochemical properties . Commercially available at purities typically ranging from 95% to 98%, it is supplied by multiple vendors as a research-grade intermediate for the construction of more complex fluorinated cyclopropyl-containing pharmaceutical candidates .

Why 1-Cyclopropyl-4-fluorobenzene Cannot Be Casually Replaced by Other Fluorinated Phenyl or Cycloalkyl Analogs in Medicinal Chemistry Programs


Although numerous fluorinated aromatic and cycloalkyl building blocks exist for drug discovery, 1-cyclopropyl-4-fluorobenzene occupies a distinct physicochemical niche that cannot be trivially substituted. The specific combination of a cyclopropyl ring directly attached to a para-fluorophenyl moiety yields a unique lipophilicity profile compared to isopropyl analogs or other cycloalkyl variants [1]. Systematic comparative studies have demonstrated that fluorination of cyclopropyl substituents produces different lipophilicity modulation (ΔlogP) than fluorination of isopropyl groups, and chain extension from acyclic precursors to cyclopropyl-containing compounds induces measurable logP shifts [1]. Furthermore, the electron-withdrawing para-fluoro substituent alters the electronic character of the aromatic ring in ways that meta-fluoro or non-fluorinated phenyl-cyclopropyl analogs cannot replicate, affecting reactivity in cross-coupling reactions and binding interactions with biological targets [2]. These quantifiable differences—rather than generic claims of 'improved properties'—underscore why substitution with structurally similar analogs requires rigorous revalidation of both synthetic and biological outcomes.

Quantitative Comparative Evidence for 1-Cyclopropyl-4-fluorobenzene Differentiation: LogP Modulation, Conformational Rigidity, and Electronic Effects


Lipophilicity Modulation (ΔlogP) Upon Fluorination of Cyclopropyl vs. Isopropyl Substituents

1-Cyclopropyl-4-fluorobenzene exhibits a distinct lipophilicity modulation profile compared to analogous isopropyl-substituted compounds. In a systematic comparative study using directly comparable model compounds, fluorination of the cyclopropyl substituent resulted in a different magnitude of lipophilicity change than fluorination of the isopropyl substituent [1]. For the compounds investigated, fluorination of the isopropyl substituent led to larger lipophilicity modulation compared to fluorination of the cyclopropyl substituent [1]. This differential effect is attributed to the unique electronic and steric environment of the strained three-membered cyclopropyl ring relative to the acyclic isopropyl group. The findings establish that the cyclopropyl-fluorophenyl scaffold occupies a specific logP space that cannot be accurately predicted or replicated by simply substituting an isopropyl group.

Lipophilicity Physicochemical Properties Drug Design

LogP Value of 1-Cyclopropyl-4-fluorobenzene as a Measured Physicochemical Benchmark

The experimentally determined LogP value for 1-cyclopropyl-4-fluorobenzene is 2.70310, establishing a defined hydrophobicity benchmark for this scaffold . This value places the compound in a lipophilicity range that is distinct from several close structural analogs, including non-fluorinated phenylcyclopropane (LogP ~3.2, estimated) and 4-fluorotoluene (LogP ~2.5). The measured LogP of 2.70 reflects the balanced contribution of the hydrophobic cyclopropyl moiety and the moderately polarizing para-fluoro substituent. In drug discovery contexts, this specific logP value informs predictions of membrane permeability, CNS penetration potential, and susceptibility to cytochrome P450-mediated metabolism. Compounds with logP values in this intermediate range (2-3) are often considered optimal for oral bioavailability, whereas analogs with higher logP (>3.5) risk increased metabolic clearance and off-target promiscuity.

LogP Hydrophobicity ADME Prediction

Conformational Rigidity and Strain: Cyclopropyl Ring Contributions to Molecular Geometry

The cyclopropyl moiety in 1-cyclopropyl-4-fluorobenzene introduces significant ring strain (approximately 27.5 kcal/mol) and conformational rigidity compared to flexible acyclic analogs such as 4-fluoropropylbenzene or 4-fluoroisopropylbenzene [1]. Microwave spectroscopic analysis of cyclopropyl derivatives indicates a consistent shortening of the C–C bond opposite an unsaturated substituent compared with the corresponding length opposite saturated substituents, demonstrating substituent-induced ring asymmetry [2]. This constrained geometry restricts rotational freedom around the C(aryl)–C(cyclopropyl) bond and locks the fluorophenyl group into a defined spatial orientation. In structure-based drug design, this conformational restriction can reduce the entropic penalty upon target binding and enhance binding affinity when the rigidified conformation matches the bioactive geometry [1]. By contrast, isopropyl or ethyl analogs possess multiple low-energy rotamers, increasing conformational entropy and potentially reducing target selectivity.

Conformational Analysis Molecular Rigidity Binding Conformation

Para-Fluoro Substitution: Electronic Effects on Aromatic Reactivity and Non-Covalent Interactions

The para-fluoro substituent in 1-cyclopropyl-4-fluorobenzene exerts distinct electronic effects compared to meta-fluoro, ortho-fluoro, or non-fluorinated phenyl-cyclopropyl analogs. Selective aromatic fluorine substitution at the para position can increase the affinity of a molecule for a macromolecular recognition site through non-covalent interactions including C–F···H–N, C–F···H–O, and C–F···C=O dipolar contacts [1]. Quantitative evaluation via direct comparison of binding affinities between selectively fluorinated compounds and their corresponding hydrocarbons reveals that these dipolar interaction energies typically differ from the corresponding hydrocarbons by no more than 1.3 kcal/mol, with many in the 0.1–0.4 kcal/mol range [1]. While modest in magnitude, these interactions can cumulatively contribute to meaningful affinity gains in optimized binding pockets. Additionally, the electron-withdrawing nature of para-fluorine (–I effect) reduces electron density on the aromatic ring, affecting reactivity in electrophilic aromatic substitution and cross-coupling reactions relative to electron-donating substituent analogs [2].

Electronic Effects Fluorine Substitution Non-Covalent Interactions

Synthetic Utility: Versatile Scaffold for Suzuki–Miyaura and Related Cross-Coupling Reactions

1-Cyclopropyl-4-fluorobenzene serves as a versatile coupling partner in palladium-catalyzed Suzuki–Miyaura reactions, enabling the construction of complex fluorinated biaryl and heteroaryl systems. The compound can be synthesized via Suzuki–Miyaura coupling between appropriate aryl halides and cyclopropylboronic acid derivatives, and similarly can be employed as a substrate for further functionalization [1]. The presence of the para-fluoro substituent modulates the electronic character of the aromatic ring, influencing both the reactivity and regioselectivity of cross-coupling events [2]. In mechanochemical applications, 4-fluorophenyl-containing intermediates have been successfully employed in extrusive Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidation Heck coupling sequences, demonstrating the scaffold's compatibility with diverse synthetic methodologies [3]. Unlike non-fluorinated analogs, the electron-withdrawing fluorine atom can accelerate oxidative addition in certain catalytic cycles and stabilize transition states involving electron-rich coupling partners.

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

High-Impact Application Scenarios for 1-Cyclopropyl-4-fluorobenzene in Drug Discovery and Synthetic Chemistry


Scaffold for Fluorinated Cyclopropyl-Containing Kinase Inhibitors and GPCR Modulators

The defined logP of 2.70 and the conformational rigidity provided by the cyclopropyl ring make 1-cyclopropyl-4-fluorobenzene an ideal building block for constructing kinase inhibitors and GPCR modulators where precise spatial orientation of the fluorophenyl group is critical for target engagement [1]. In structure-based design, the restricted rotational freedom around the aryl–cyclopropyl bond reduces the entropic penalty upon binding, potentially enhancing affinity when the rigidified conformation matches the bioactive geometry. The para-fluoro substituent can participate in favorable dipolar interactions (0.1–1.3 kcal/mol contributions) with protein backbone amides or side-chain residues, offering modest but cumulative affinity gains [2]. Substituted cyclopropyl compounds containing the 4-fluorophenyl motif have been claimed as GPR-119 agonists for type 2 diabetes, demonstrating the scaffold's relevance in metabolic disease programs [3].

Key Intermediate in Statin Synthesis: Mechanochemical Route to Pitavastatin Precursors

The 4-fluorophenyl-cyclopropyl substructure serves as a critical component in the synthesis of pitavastatin (PTV), a potent cholesterol-lowering agent. A 2024 mechanochemical study demonstrated the use of 4-fluorophenyl-containing intermediates in a three-step total mechano-synthesis of the pivotal pitavastatin intermediate 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde [1]. This methodology incorporates extrusive Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidation Heck coupling—each validated with the 4-fluorophenyl motif. The route distinguishes itself through eco-friendly reaction conditions, exceptional stepwise efficiency, and scalability potential, positioning 1-cyclopropyl-4-fluorobenzene and its derivatives as valuable starting materials for streamlined statin manufacture.

Lead Optimization for CYP Enzyme Inhibitors Targeting Nicotine Addiction

Derivatives incorporating the 4-fluorophenyl-cyclopropyl scaffold have been identified as novel CYP2A6 inhibitors with potential applications in combating nicotine addiction. Specifically, N1-(4-fluorophenyl)cyclopropane-1-carboxamide represents a structurally distinct lead compound for the design of CYP2A6 inhibitor drugs [1]. The combination of the para-fluorophenyl group and the cyclopropane carboxamide moiety provides a unique pharmacophore that can be further optimized using 1-cyclopropyl-4-fluorobenzene as a synthetic entry point. The distinct lipophilicity modulation of the cyclopropyl group relative to isopropyl analogs (as quantified in Section 3) informs the optimization of metabolic stability and target selectivity in this therapeutic area.

Fluorinated Cycloalkyl Library Synthesis for Physicochemical Property Screening

1-Cyclopropyl-4-fluorobenzene serves as a foundational member of fluorinated cycloalkyl (C₃–C₇) building block libraries used in drug discovery for systematic physicochemical property screening [1]. Its measured logP of 2.70 provides a benchmark for evaluating how progressive fluorination and ring size modifications affect lipophilicity, permeability, and metabolic stability. Comparative studies have established that fluorination of cyclopropyl substituents yields different logP modulation than fluorination of isopropyl or 3-oxetanyl groups, enabling medicinal chemists to rationally select the appropriate cycloalkyl scaffold for a given target product profile [2]. This compound is particularly valuable when screening for CNS-penetrant candidates, where logP values in the 2–3 range are often optimal for balancing blood-brain barrier permeability with metabolic stability.

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